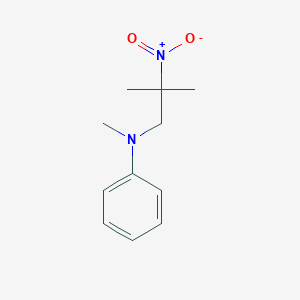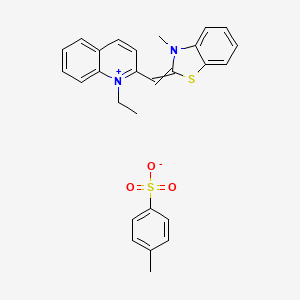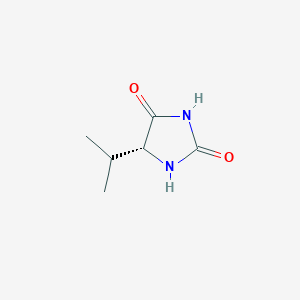
Iron(2+) titanium(4+) cyanide (1/1/6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+) titanium(4+) cyanide (1/1/6) is a coordination compound consisting of iron in the +2 oxidation state, titanium in the +4 oxidation state, and cyanide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of iron(2+) titanium(4+) cyanide (1/1/6) typically involves the reaction of iron(2+) salts with titanium(4+) salts in the presence of cyanide ions. One common method is to dissolve iron(2+) sulfate and titanium(4+) chloride in water, followed by the addition of potassium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of iron(2+) titanium(4+) cyanide (1/1/6) may involve large-scale synthesis using similar methods as described above. The process typically includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The compound can be isolated and purified through techniques such as crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(2+) titanium(4+) cyanide (1/1/6) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron and titanium centers can participate in redox reactions, where they change their oxidation states.
Substitution Reactions: Cyanide ligands can be replaced by other ligands in the coordination sphere of the metal centers.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the iron or titanium centers.
Reducing Agents: Such as sodium borohydride, can reduce the metal centers.
Ligand Exchange Reagents: Such as ammonia or phosphines, can facilitate the substitution of cyanide ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron center may result in the formation of iron(3+) complexes, while ligand substitution can lead to the formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
Iron(2+) titanium(4+) cyanide (1/1/6) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying metal-based drugs.
Industry: Utilized in catalysis, materials science, and environmental remediation.
Mécanisme D'action
The mechanism by which iron(2+) titanium(4+) cyanide (1/1/6) exerts its effects involves the coordination of cyanide ligands to the metal centers. The cyanide ligands can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Iron(2+) titanium(4+) cyanide (1/1/6) can be compared with other similar compounds, such as:
Iron(2+) cyanide complexes: These compounds have similar coordination environments but lack the titanium center.
Titanium(4+) cyanide complexes: These compounds contain titanium centers coordinated to cyanide ligands but do not include iron.
Mixed-metal cyanide complexes: Compounds containing other combinations of metal centers and cyanide ligands.
The uniqueness of iron(2+) titanium(4+) cyanide (1/1/6) lies in its combination of iron and titanium centers, which can impart distinct chemical properties and reactivity compared to other cyanide complexes.
Propriétés
Numéro CAS |
55892-66-5 |
|---|---|
Formule moléculaire |
C6FeN6Ti |
Poids moléculaire |
259.82 g/mol |
Nom IUPAC |
iron(2+);titanium(4+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.Ti/c6*1-2;;/q6*-1;+2;+4 |
Clé InChI |
MUCWTABDKQQZMU-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ti+4].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


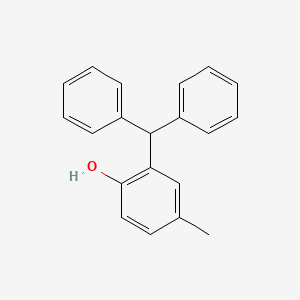

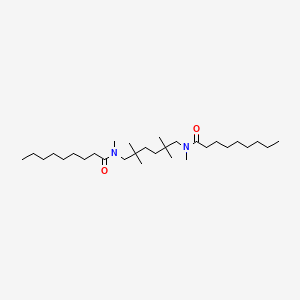
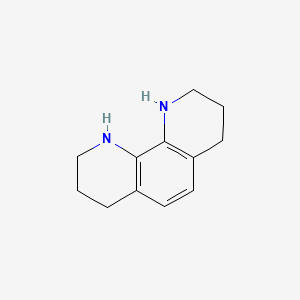

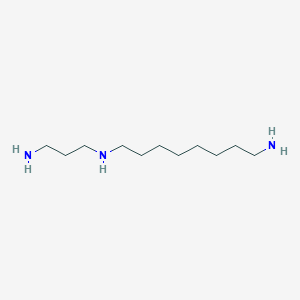

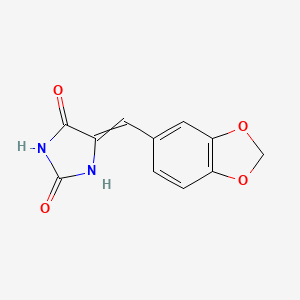
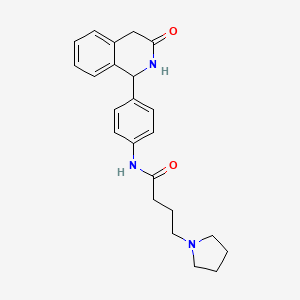
![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)
